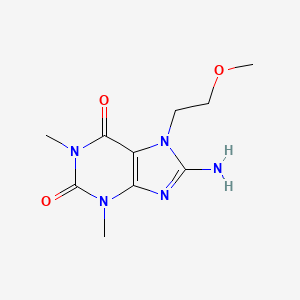
Methyl 2,7-dimethoxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,7-dimethoxy-1-naphthoate is an organic compound with the molecular formula C14H14O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at positions 2 and 7, as well as a methyl ester group at position 1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,7-dimethoxy-1-naphthoate can be synthesized through a multi-step process. One common method involves the methylation of 2,7-dihydroxy-1-naphthoic acid. The reaction typically proceeds as follows:
Starting Material: 2,7-dihydroxy-1-naphthoic acid.
Methylation: The hydroxyl groups at positions 2 and 7 are methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxylic acid group at position 1 is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,7-dimethoxy-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2,7-dimethoxy-1-naphthoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action of methyl 2,7-dimethoxy-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxy-1-naphthoate: Similar structure but with only one methoxy group.
Methyl 1-naphthoate: Lacks methoxy groups, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 2,7-dimethoxy-1-naphthoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
methyl 2,7-dimethoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-16-10-6-4-9-5-7-12(17-2)13(11(9)8-10)14(15)18-3/h4-8H,1-3H3 |
InChI-Schlüssel |
MUIQARHVUGIPOA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=CC(=C2C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-5'-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B11863816.png)




![1,4-Naphthalenedione, 2-methyl-3-[(1-methylethyl)thio]-](/img/structure/B11863846.png)






